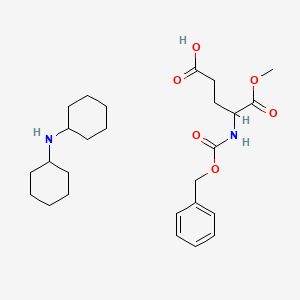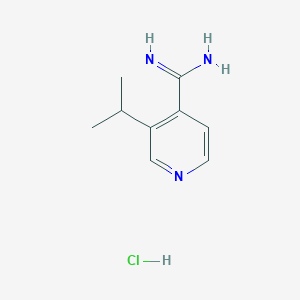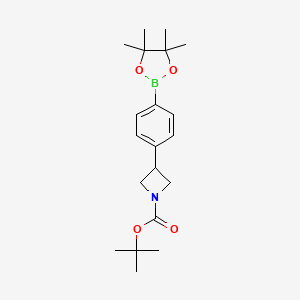![molecular formula C25H16O2 B13655197 9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)
9,9'-Spirobi[xanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[xanthene] is a spirocyclic compound that features a unique structure with two xanthene units connected through a central spiro carbon. This compound is known for its stability and interesting photophysical properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[xanthene] typically involves a one-pot, non-solvent synthesis method. This method is advantageous due to its simplicity and cost-effectiveness. The reaction generally involves the use of phenol and other reagents under specific conditions to form the spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of 9,9’-Spirobi[xanthene] can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Spirobi[xanthene] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the xanthene structure .
Applications De Recherche Scientifique
9,9’-Spirobi[xanthene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 9,9’-Spirobi[xanthene] involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting light upon excitation. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it an ideal material for OLEDs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with different photophysical properties.
Spiro[acridine-9,9’-xanthene]: Features an acridine unit, leading to different electronic properties .
Uniqueness
9,9’-Spirobi[xanthene] is unique due to its stability, ease of synthesis, and versatile applications. Its spirocyclic structure provides distinct photophysical properties that are advantageous in various fields, from biological imaging to electronic devices .
Propriétés
Formule moléculaire |
C25H16O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C25H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16H |
Clé InChI |
VKKRGFDLDAZZEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=CC=CC=C36 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid hydrochloride](/img/structure/B13655115.png)

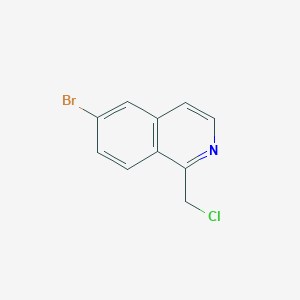
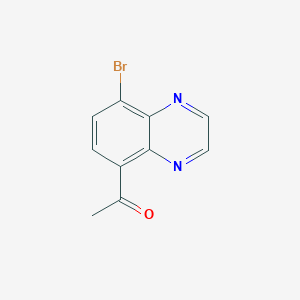
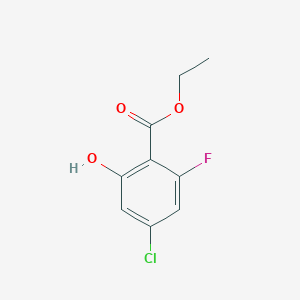
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)
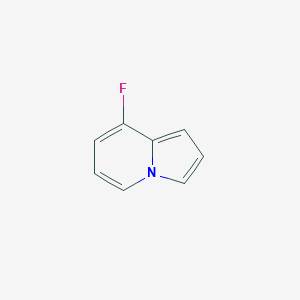
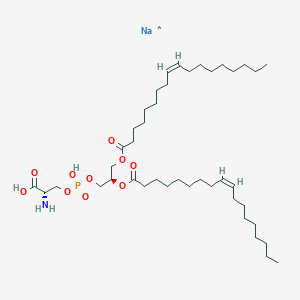
![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)
